N-XantPhos Pd G3, 95%
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Overview
Description
N-XantPhos Pd G3, also known as (2′-Amino-2-biphenylyl)(methanesulfonato-κO)palladium - 4,6-bis(diphenylphosphino)-10H-phenoxazine, is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable .
Synthesis Analysis
N-XantPhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions . It has unique features such as lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species, and accurate control of ligand: palladium ratio .Molecular Structure Analysis
The empirical formula of N-XantPhos Pd G3 is C49H40N2O4P2PdS . It has a molecular weight of 921.29 .Chemical Reactions Analysis
N-XantPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
N-XantPhos Pd G3 is a solid substance . It is highly soluble in a wide range of common organic solvents .Scientific Research Applications
Selective Negishi Cross-Coupling
N-XantPhos Pd G3 has been employed as a selective ligand for Negishi cross-coupling, achieving branch-to-linear ratios of over 100:1 for heteroaryl halides and sec-alkyl organozinc reagents. This application is particularly relevant in pharmaceutical synthesis, demonstrating significant substrate tolerance and scalability for complex molecule construction (Cherney et al., 2018).
Carbonylation of Allylamines
The complex has been identified as an efficient catalyst for the carbonylation of allylamines to β,γ-unsaturated amides, a process facilitated by C–N bond activation under mild conditions. This reaction expands the toolbox for amide synthesis with good to excellent yields (Yu et al., 2014).
Functionalization with Thiosugars
An innovative method utilizes N-XantPhos Pd G3 for the functionalization of precatalysts with thiosugars, enabling the synthesis of 1-aminobiphenyl thioglycoside atropoisomers under mild conditions. This approach offers a straightforward route to synthesize complex molecules that are otherwise challenging to produce (Al-Shuaeeb et al., 2017).
Aminomethylation Reactions
Computational studies on a precursor to aminomethylation reactions, (Xantphos)Pd(CH2NBn2)+, elucidate the mechanism and the role of the Xantphos ligand in promoting these reactions. The findings suggest that Xantphos facilitates the formation of iminium-coordinated palladium complexes, aiding in reductive elimination steps (Qi et al., 2016).
Carbonylation Reactions at Atmospheric Pressure
Another application includes the palladium-catalyzed carbonylation of aryl bromides using Xantphos as the ligand. This process enables the synthesis of various amides and esters under atmospheric pressure, showcasing the versatility and efficiency of the catalyst system (Martinelli et al., 2008).
Mechanism of Action
Target of Action
N-XantPhos Pd G3 is a third-generation Buchwald precatalyst . It is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of N-XantPhos Pd G3 are the reactants involved in these cross-coupling reactions .
Mode of Action
N-XantPhos Pd G3 interacts with its targets by facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The compound is highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .
During the activation, deprotection of G3 precatalyst gives a Pd−amido complex which then reductively eliminates to yield active LPd (0), a methanesulfonate salt, and carbazole .
Biochemical Pathways
The biochemical pathways affected by N-XantPhos Pd G3 are those involved in the formation of the aforementioned bonds. These include the Negishi cross-coupling reaction during the synthesis of palmerolides, aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine, and coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .
Pharmacokinetics
It is worth noting that the compound is air, moisture, and thermally-stable , and is highly soluble in a wide range of common organic solvents . This suggests that it could be easily distributed in the reaction mixture, potentially enhancing its catalytic efficiency.
Result of Action
The result of N-XantPhos Pd G3’s action is the efficient and rapid generation of the active catalytic species, generally without reducing agents, and allows one to accurately control the ligand:palladium ratio .
Action Environment
The action of N-XantPhos Pd G3 is influenced by environmental factors such as the presence of air, moisture, and heat . The compound is stable under these conditions, which enhances its efficacy and stability . Furthermore, its solubility in common organic solvents allows it to be used in a variety of reaction environments .
Biochemical Analysis
Biochemical Properties
N-XantPhos Pd G3, 95% is known for its role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions . It is used in processes such as the Negishi cross-coupling reaction during the synthesis of palmerolides , the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine , and the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .
Cellular Effects
The cellular effects of N-XantPhos Pd G3, 95% are primarily related to its role in catalyzing cross-coupling reactions
Molecular Mechanism
The molecular mechanism of N-XantPhos Pd G3, 95% involves its role as a catalyst in cross-coupling reactions . It is known for its efficient formation of the active catalytic species and accurate control of the ligand: palladium ratio
Temporal Effects in Laboratory Settings
N-XantPhos Pd G3, 95% is known for its stability and long life in solutions . It is air, moisture, and thermally-stable , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
N-XantPhos Pd G3, 95% is involved in palladium-catalyzed cross-coupling reactions
Properties
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H41N2O4P2PdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602922-03-1 |
Source
|
Record name | 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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